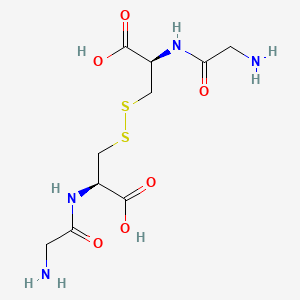

(H-Gly-Cys-OH)2

Description

Significance of Peptide Dimers in Biochemical Research

Peptide dimers, formed by the linking of two peptide molecules, often exhibit enhanced biological activity, stability, and target affinity compared to their monomeric forms. jpt.com This dimerization can be crucial for various biological processes, including enzyme activation, signal transduction, and the recruitment of transcriptional cofactors. frontiersin.org In pharmaceutical research, peptide dimers are leveraged to develop new drugs with improved therapeutic properties. jpt.comgoogle.com The enhanced affinity of dimers is particularly notable in the context of G-protein-coupled receptors (GPCRs), where dimerization can significantly increase binding. jpt.com Furthermore, in vaccine design, multimeric peptides can elicit a more robust immune response. jpt.com

Overview of Cysteine-Mediated Disulfide Bonding in Peptidic Systems

The process of disulfide bond formation in cells is often facilitated by enzymes such as thioredoxin and protein disulfide isomerases. frontiersin.org In laboratory settings, the formation of disulfide bonds can be achieved through various chemical oxidation methods. sigmaaldrich.commdpi.com

Rationale for Investigating the (H-Gly-Cys-OH)₂ Dimer as a Model System

The (H-Gly-Cys-OH)₂ dimer serves as an excellent model system for several reasons. Its relatively simple and well-defined structure allows for focused investigation into the properties of the disulfide bond without the complexities of a larger protein. lookchem.com Glycine (B1666218), being the simplest amino acid, minimizes steric hindrance, while the cysteine residues provide the key functionality for disulfide linkage. lookchem.com This makes it an ideal candidate for studying the fundamental aspects of disulfide bond formation, stability, and cleavage. lookchem.comresearchgate.net Researchers utilize this dimer to explore the influence of the disulfide bond on peptide conformation and to develop new methods for creating and manipulating these crucial linkages in more complex biological systems. acs.orgresearchgate.net

Chemical and Physical Properties of (H-Gly-Cys-OH)₂

| Property | Value | Reference |

| CAS Number | 26798-52-7 | glpbio.com |

| Molecular Formula | C₁₀H₁₈N₄O₆S₂ | glpbio.com |

| Molecular Weight | 354.41 g/mol | glpbio.com |

| Appearance | White powder | chemimpex.com |

| Solubility | Soluble in DMSO | glpbio.com |

| Storage Temperature | -20°C | glpbio.com |

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-aminoacetyl)amino]-3-[[2-[(2-aminoacetyl)amino]-2-carboxyethyl]disulfanyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O6S2/c11-1-7(15)13-5(9(17)18)3-21-22-4-6(10(19)20)14-8(16)2-12/h5-6H,1-4,11-12H2,(H,13,15)(H,14,16)(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEXRJMTJAKHSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CN)SSCC(C(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308411 | |

| Record name | NSC203777 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26798-52-7 | |

| Record name | NSC203777 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC203777 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Glycyl Cysteine Disulfide Dimer H Gly Cys Oh 2

Peptide Synthesis Strategies for Cysteine-Containing Peptides

The initial step in producing [(H-Gly-Cys-OH)2] is the synthesis of its monomeric precursor, glycyl-cysteine (Gly-Cys). This can be achieved through several well-established peptide synthesis strategies.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is a highly efficient and widely used method for producing peptides. albany.edu The synthesis is anchored on a solid support, typically a polymeric resin, which simplifies the purification process by allowing reagents and byproducts to be washed away after each reaction step. albany.educsic.es

The most common approach for synthesizing the Gly-Cys precursor is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. csic.es The process begins with an acid-labile resin, such as a Wang or 2-chlorotrityl chloride (2-Cl-Trt-Cl) resin. google.com

The typical SPPS cycle for H-Gly-Cys-OH involves:

Resin Loading: The first amino acid, Fmoc-Cys-OH, with its thiol group protected, is covalently attached to the resin. A key consideration is the choice of the thiol protecting group. The Trityl (Trt) group is frequently used as it is stable during the synthesis but is readily removed under the final acidic cleavage conditions. sigmaaldrich.com

Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound cysteine is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). csic.esgoogle.com This exposes the free amino group for the next coupling step.

Peptide Coupling: The next amino acid, Fmoc-Gly-OH, is activated using a coupling reagent (e.g., HATU, HBTU) and added to the resin to form the peptide bond with the newly exposed amine of the cysteine residue. google.com

Final Deprotection and Cleavage: After the final coupling, the N-terminal Fmoc group is removed. The peptide is then cleaved from the solid support, and all side-chain protecting groups (like Trt on cysteine) are simultaneously removed. This is typically achieved using a strong acid cocktail, most commonly Trifluoroacetic acid (TFA) containing scavengers like triisopropylsilane (B1312306) (TIS) and water to prevent side reactions and capture reactive species. sigmaaldrich.comacs.org

This process yields the linear, reduced monomer H-Gly-Cys-OH, which is then purified prior to the dimerization step.

| Parameter | Description | Common Reagents/Conditions |

| Solid Support | Polymeric resin for anchoring the peptide chain. | Wang resin, 2-Chlorotrityl (2-Cl-Trt) resin |

| Nα-Protection | Temporary protecting group for the N-terminus. | Fmoc (9-fluorenylmethoxycarbonyl) |

| Cys Thiol Protection | Side-chain protection for cysteine's thiol group. | Trt (Trityl), Acm (Acetamidomethyl), StBu (S-tert-butylthio) |

| Coupling Reagents | Activate the carboxylic acid for amide bond formation. | HATU, HBTU/HOBt, DIC/OxymaPure |

| Fmoc Removal | Reagent to deprotect the N-terminus. | 20% Piperidine in DMF |

| Cleavage Cocktail | Reagent to cleave the peptide from the resin and remove side-chain protecting groups. | TFA/TIS/H2O (e.g., 95:2.5:2.5) |

Solution-Phase Peptide Synthesis Techniques

Before the widespread adoption of SPPS, peptides were synthesized entirely in solution. While often more labor-intensive due to the need for purification after each step, solution-phase synthesis remains a viable method. nih.gov

In this approach, the Gly-Cys dipeptide would be built by coupling protected glycine (B1666218) and cysteine derivatives. For instance, the N-terminus of glycine would be protected (e.g., with a Boc or Cbz group), and its carboxyl group would be activated. This activated glycine is then reacted with a cysteine derivative whose carboxyl group is protected (e.g., as a methyl or ethyl ester) and whose thiol group is also protected (e.g., with a benzyl (B1604629) or Acm group). After the coupling reaction, the resulting protected dipeptide is purified, and the protecting groups are removed in subsequent steps to yield the final H-Gly-Cys-OH monomer.

Chemical Protein Synthesis Methods for Disulfide-Rich Peptides

For the synthesis of larger and more complex disulfide-rich peptides and proteins, fragment condensation techniques like Native Chemical Ligation (NCL) are employed. nih.gov NCL involves the reaction between two unprotected peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine residue. csic.esnih.gov The reaction proceeds chemoselectively in an aqueous solution to form a native peptide bond at the ligation site. nih.gov While NCL is an advanced strategy typically used for much larger molecules than the Gly-Cys dimer, the underlying principle highlights the unique reactivity of the cysteine residue, which is fundamental to the chemistry of disulfide bonds.

Disulfide Bond Formation Strategies in [this compound] Synthesis

The final and defining step in the synthesis of [this compound] is the formation of the disulfide bridge between two molecules of the H-Gly-Cys-OH monomer. This is an oxidation reaction that converts two thiol (-SH) groups into a disulfide (-S-S-) bond.

Oxidative Folding and Dimerization Protocols

Once the linear H-Gly-Cys-OH monomer is synthesized and purified, dimerization is achieved through oxidation. Several protocols can be employed to facilitate this intermolecular disulfide bond formation. rsc.orgfrontiersin.org The choice of method depends on the scale of the reaction and the desired reaction time.

Common Oxidative Methods for Dimerization:

Air Oxidation: This is one of the simplest methods. The purified peptide monomer is dissolved in an aqueous buffer, typically at a slightly alkaline pH (around 8), and stirred while being exposed to air. acs.orgrsc.org The dissolved oxygen acts as the oxidizing agent. While effective, this method can be slow.

Dimethyl Sulfoxide (DMSO): DMSO is another common oxidizing agent used in solution, often in slightly acidic or neutral aqueous conditions.

Potassium Ferricyanide (K₃[Fe(CN)₆]): This reagent provides a more controlled and often faster oxidation compared to air. rsc.org

Hydrogen Peroxide (H₂O₂): A potent oxidizing agent that can induce disulfide formation, though conditions must be carefully controlled to avoid over-oxidation of other residues like methionine, if present. nih.gov

Iodine (I₂): Iodine is frequently used for the oxidative removal of certain thiol protecting groups (like Acm) with concomitant disulfide bond formation. springernature.com

For the formation of a simple homodimer like [this compound], air oxidation is often sufficient. The reaction progress is monitored using techniques like High-Performance Liquid Chromatography (HPLC) until the monomer is fully converted to the dimer.

| Oxidizing Agent | Typical Conditions | Advantages | Considerations |

| Air (Oxygen) | Aqueous buffer, pH ~8, open to atmosphere | Mild, simple, inexpensive | Can be slow (hours to days) |

| DMSO | Aqueous solution (neutral or slightly acidic) | Effective and controlled | Requires removal of DMSO |

| K₃[Fe(CN)₆] | Aqueous buffer | Fast and reliable | Reagent must be removed |

| **Iodine (I₂) ** | Aqueous organic solvent (e.g., MeOH, AcOH) | Fast; can be used for deprotection/oxidation | Can cause side reactions if not controlled |

| N-Chlorosuccinimide (NCS) | DMF (on-resin) or aqueous solution | Fast and efficient, can be used on-resin mdpi.com | Requires careful stoichiometry |

Regioselective Disulfide Bridge Formation

Regioselective disulfide bond formation is a critical strategy for synthesizing peptides that contain more than two cysteine residues, where multiple disulfide bond isomers are possible. rsc.orgrsc.org The goal is to control which cysteine residues pair together. This is achieved by using a combination of "orthogonal" thiol protecting groups—groups that can be removed selectively under different chemical conditions without affecting the others. rsc.orgmdpi.com

A standard orthogonal pair is Trityl (Trt) and Acetamidomethyl (Acm). rsc.org The Trt group is removed by acid (e.g., TFA), while the Acm group is stable to acid but can be removed later by treatment with iodine. rsc.orgmdpi.com This allows for the formation of one disulfide bond from the Trt-deprotected thiols, followed by the formation of a second disulfide bond from the Acm-deprotected thiols.

While the synthesis of the simple homodimer [this compound] does not require complex regioselective strategies, the principles are foundational to cysteine chemistry. The direct oxidation of two equivalents of H-Gly-Cys-OH is, in essence, a non-selective dimerization. The primary control parameter is peptide concentration; performing the oxidation at a suitable concentration favors the desired intermolecular dimerization over the formation of intramolecular bonds (not possible here) or higher-order oligomers.

Control of Cysteine Racemization during Synthesis

A significant challenge in the synthesis of peptides containing cysteine is the risk of racemization at the α-carbon of the cysteine residue. rsc.org This is particularly problematic during the coupling steps of peptide synthesis, especially when using certain activation methods. peptide.comnih.gov

Several strategies have been developed to minimize cysteine racemization:

Choice of Coupling Reagents: The use of certain coupling reagents can significantly influence the extent of racemization. For instance, coupling with preformed symmetrical anhydrides or using activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in combination with a carbodiimide (B86325) such as N,N'-diisopropylcarbodiimide (DIC) can suppress racemization. sigmaaldrich.comhighfine.com

Reaction Conditions: Lowering the temperature during the coupling reaction can help to reduce the rate of racemization. nih.gov Additionally, the choice of solvent can play a role, with less polar solvents sometimes favoring lower racemization levels.

Protecting Group Effects: The type of protecting group used for the cysteine thiol can also impact racemization. Some studies have shown that certain protecting groups can influence the susceptibility of the adjacent α-carbon to epimerization. researchgate.net For example, the use of the tetrahydropyranyl (Thp) protecting group for cysteine has been shown to result in lower racemization compared to the more common trityl (Trt) group under certain conditions. sigmaaldrich.com

Microwave-Assisted Peptide Synthesis: While microwave energy can accelerate peptide synthesis, it can also increase the risk of racemization. nih.gov However, by optimizing conditions such as temperature and the use of specific reagents, racemization can be controlled. For instance, using a hindered amine base like collidine during coupling has been shown to minimize the formation of D-cysteine. nih.gov

A comparative study on the racemization of cysteine during the synthesis of a model peptide, H-Gly-Cys-Phe-NH2, highlighted the influence of the cysteine protecting group. researchgate.net The extent of racemization was found to be lower with a diphenylmethyl (Dpm) protecting group compared to a trityl (Trt) group when using uronium-based activation in conventional solid-phase peptide synthesis. researchgate.net

Role of Protecting Groups in Cysteine Thiol Chemistry

The protection of the highly reactive thiol group of cysteine is crucial during peptide synthesis to prevent undesired side reactions, such as oxidation and alkylation. rsc.orgrsc.org A wide variety of protecting groups have been developed for this purpose, each with its own specific conditions for attachment and removal. sigmaaldrich.com

Commonly Used Cysteine Thiol Protecting Groups:

| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |

| Trityl | Trt | Acid-labile (e.g., TFA) | Cost-effective for routine synthesis of free thiol peptides. sigmaaldrich.com |

| Acetamidomethyl | Acm | Requires specific reagents like mercury(II) acetate (B1210297) or iodine. sigmaaldrich.com | Stable to TFA, allowing for purification of the protected peptide before disulfide bond formation. |

| tert-Butyl | tBu | Requires strong acid or specific reagents. sigmaaldrich.com | Also stable to TFA, offering an alternative to Acm for orthogonal strategies. |

| 4-Methyltrityl | Mtt | Mildly acid-labile | Can be removed selectively in the presence of other acid-labile groups. researchgate.net |

| Diphenylmethyl | Dpm | Acid-labile (cleaved by 95% TFA) | Offers an alternative to Trt with different lability characteristics. sigmaaldrich.com |

| Tetrahydropyranyl | Thp | Acid-labile | Can lead to lower racemization compared to Trt under certain conditions. sigmaaldrich.com |

| 3-Nitro-2-pyridylsulfenyl | Npys | Stable to HF, but not suitable for Fmoc strategy. nih.gov | Can be used for direct peptide-protein conjugation. nih.gov |

The trityl (Trt) group is frequently used for the synthesis of peptides intended to have a free thiol group, as it is readily removed during the final trifluoroacetic acid (TFA) cleavage step. sigmaaldrich.com For the synthesis of disulfide-linked dimers like [this compound], a common strategy involves synthesizing the monomeric peptide with a protected cysteine, purifying it, and then deprotecting and oxidizing the thiol to form the disulfide bond. Alternatively, on-resin disulfide bond formation can be achieved using specific orthogonally protected cysteines. sigmaaldrich.com

Purification and Analytical Characterization of Synthetic [this compound]

Following synthesis, the crude [this compound] must be purified to remove byproducts, unreacted starting materials, and other impurities. The purified product is then subjected to rigorous analytical characterization to confirm its identity, purity, and structural integrity.

Purification:

The primary method for purifying peptides like [this compound] is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . mdpi.com This technique separates molecules based on their hydrophobicity.

Typical RP-HPLC Protocol: The crude peptide is dissolved in an aqueous solvent, often containing a small amount of trifluoroacetic acid (TFA), and loaded onto a C8 or C18 column. mdpi.com A gradient of increasing organic solvent, typically acetonitrile, is then applied to elute the components. The fractions containing the pure desired peptide are collected, combined, and lyophilized to obtain the final product as a powder. mdpi.com In some cases, a pre-purification step involving the reduction of any prematurely formed disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT) may be employed to ensure the correct disulfide linkage is formed during a subsequent controlled oxidation step. mdpi.com

Analytical Characterization:

A combination of analytical techniques is used to verify the characteristics of the synthesized [this compound].

| Analytical Technique | Purpose | Expected Results for [this compound] |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | The experimentally determined mass should match the theoretical mass of [this compound] (C10H18N4O6S2), which is approximately 354.4 g/mol . |

| Tandem Mass Spectrometry (MS/MS) | To confirm the amino acid sequence and the disulfide linkage. | Fragmentation analysis should yield ions corresponding to the Gly-Cys sequence and confirm the disulfide bond between the two cysteine residues. nih.govtandfonline.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the three-dimensional structure and confirm the covalent structure. | 1H and 13C NMR spectra provide information about the chemical environment of each atom, confirming the structure of the dipeptide and the presence of the disulfide bond. |

| Amino Acid Analysis | To determine the amino acid composition of the peptide. | Should confirm the presence of glycine and cysteine in the correct ratio. |

| Analytical RP-HPLC | To assess the purity of the final product. | A single, sharp peak should be observed, indicating a high degree of purity. |

Advanced Structural Characterization of the Glycyl Cysteine Disulfide Dimer H Gly Cys Oh 2

Spectroscopic Analysis of Disulfide-Bridged Peptide Conformation

Spectroscopic methods are indispensable for probing the conformational landscape of peptides. For [(H-Gly-Cys-OH)2], techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy offer detailed insights into its structure and dynamics in solution.

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. researchgate.net For [this compound], ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, which is highly dependent on the peptide's conformation.

The formation of the disulfide bond significantly influences the chemical shifts of the cysteine residues. Specifically, the ¹³Cβ chemical shift of the cysteine residue is a reliable indicator of its oxidation state. In the reduced form (thiol), the Cβ shift is typically found in the range of 25-28 ppm, whereas in the oxidized form (disulfide), it shifts downfield to a range of 38-43 ppm. plos.org This clear distinction allows for unambiguous confirmation of disulfide bond formation. A study on cysteine and cystine microspecies demonstrated that the ¹³C chemical shift of the α-carbon (αCH) is also a sensitive probe of the redox state. plos.org

Table 1: Representative ¹³C NMR Chemical Shifts for Cysteine and Cystine Residues This table presents typical chemical shift values based on studies of cysteine-containing peptides. Actual values for this compound may vary slightly.

| Atom | Reduced Cysteine (ppm) | Oxidized Cystine (ppm) |

| Cα | ~55-57 | ~53-55 |

| Cβ | ~25-28 | ~38-43 |

| C' (Carbonyl) | ~172-174 | ~171-173 |

| Source: Based on data from Ferreira de Santana et al. (2022) and Sharma & Rajarathnam (2000). researchgate.netplos.org |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a snapshot of the conformational states of peptides by probing their vibrational modes. creative-proteomics.com

The Raman spectrum is particularly useful for studying the disulfide bond itself. The S-S stretching vibration (ν(S-S)) typically appears in the 500-550 cm⁻¹ region. The exact frequency of this band is highly sensitive to the conformation of the C-S-S-C dihedral angle (χ₃). nih.gov Studies on disulfide-bridged peptides have established a correlation between the ν(S-S) frequency and the dihedral angle, allowing for the determination of the disulfide bond's geometry. For instance, a ν(S-S) band around 510 cm⁻¹ is characteristic of a gauche-gauche-gauche conformation, which is the most stable form. bio-structure.com A 2006 study specifically reported investigating the S-S bridged tetrapeptide this compound using Raman optical activity, confirming the utility of this technique for analyzing its conformation in solution. researchgate.net

FTIR spectroscopy is more focused on the peptide backbone. The amide I band (1600-1700 cm⁻¹, primarily C=O stretching) and amide II band (1500-1600 cm⁻¹, N-H bending and C-N stretching) are sensitive to the secondary structure of the peptide. uni-leipzig.de For a small, flexible peptide like [this compound], these bands can indicate the presence of turns or disordered structures stabilized by the disulfide linkage.

Table 2: Key Vibrational Bands for the Structural Analysis of [this compound]

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Information |

| Amide I (C=O stretch) | 1600 - 1700 | Peptide secondary structure (β-turns, random coil) |

| Amide II (N-H bend, C-N stretch) | 1500 - 1600 | Peptide secondary structure |

| S-S stretch | 500 - 550 | Disulfide bond dihedral angle (conformation) |

| C-S stretch | 630 - 720 | Cysteine side-chain conformation |

| Source: Based on general principles of peptide vibrational spectroscopy. nih.govbio-structure.com |

Crystallographic Studies of Disulfide-Containing Dipeptides

While solution-state studies reveal dynamic conformations, X-ray crystallography provides a precise, static picture of the molecule's structure in the solid state, including intermolecular interactions that lead to crystal packing.

As of now, a specific crystal structure for [this compound] is not publicly available. However, analysis of crystal structures of closely related disulfide-bridged peptides and other dipeptides provides significant insight into the expected packing motifs. acs.orgresearchgate.net

In the solid state, the peptide dimers would arrange themselves to maximize stabilizing interactions, primarily through hydrogen bonding. The terminal amino and carboxyl groups, along with the amide backbone, are key participants in forming an extensive hydrogen-bond network. nih.gov It is expected that the molecules would pack in an anti-parallel β-sheet-like manner, a common motif for peptides. acs.org The disulfide bond itself imposes significant conformational constraints. The C-S-S-C dihedral angle in crystals typically adopts a low-energy conformation near ±90°. wikipedia.org

Mass Spectrometry for Disulfide Connectivity and Structural Integrity Assessment

Mass spectrometry (MS) is a cornerstone technique for verifying the primary structure and connectivity of peptides. creative-proteomics.com For [this compound], MS confirms the successful formation of the dimer and the integrity of the disulfide bond.

The molecular weight of the dimer can be precisely determined, confirming that two Gly-Cys monomers have indeed linked. The most critical application of MS, particularly tandem MS (MS/MS), is the verification of the disulfide bridge. nih.gov When the intact protonated molecule of [this compound] is subjected to collision-induced dissociation (CID), it fragments in a predictable manner. The fragmentation patterns of peptides are well-established, primarily involving cleavage of the peptide amide bonds to produce b- and y-type ions. matrixscience.com

In the case of a disulfide-linked dimer, the disulfide bond itself can be cleaved under certain MS conditions, but more commonly, fragmentation of the peptide backbones occurs while the disulfide link remains intact. Analysis of the resulting fragment ions allows for the sequencing of the peptide chains and confirms that they are linked by the disulfide bond. A study on the fragmentation of simple glycine (B1666218) and cysteine-containing peptides showed that characteristic losses, such as water and ammonia, also help in identifying the amino acid composition. researchgate.netnih.gov By comparing the fragmentation spectrum to theoretical predictions, the structure and disulfide connectivity can be unequivocally confirmed. nih.gov

Conformational Dynamics and Stability of the Glycyl Cysteine Disulfide Dimer H Gly Cys Oh 2

Influence of Disulfide Bonds on Peptide Three-Dimensional Conformation

Disulfide bonds are covalent linkages formed between the sulfur atoms of two cysteine residues, and they play a critical role in defining and stabilizing the three-dimensional structures of many peptides and proteins. monash.edumonash.edumetwarebio.com Unlike weaker, noncovalent interactions such as hydrogen bonds or hydrophobic interactions, the disulfide bond is a strong covalent interaction that significantly restricts the conformational freedom of the peptide backbone. monash.edu

The primary stabilizing effect of a disulfide bond is rooted in thermodynamics. By covalently linking two parts of a peptide chain or two separate chains, as in the case of [(H-Gly-Cys-OH)2], the disulfide bond drastically reduces the number of possible conformations the unfolded or denatured state can adopt. nih.gov This decrease in the conformational entropy of the unfolded state provides a significant thermodynamic driving force for the peptide to adopt a more ordered, folded conformation. nih.gov The stabilization energy conferred by a single disulfide bond can be substantial, estimated to be around 60 kJ/mol under physiological conditions. creative-proteomics.com

Conformational States and Transitions in Response to Environmental Cues

The conformation of a disulfide-containing peptide like [this compound] is not static but can undergo significant transitions in response to changes in its environment. The stability and existence of the disulfide bond itself are highly dependent on the surrounding redox potential and pH. acs.orgacs.org

Redox Potential: The cellular and extracellular environments have distinct redox potentials. The cytosol is a highly reducing environment, which generally prevents the formation of stable disulfide bonds in cytosolic proteins. creative-proteomics.comreddit.com Conversely, the endoplasmic reticulum and the extracellular space are more oxidizing, favoring disulfide bond formation during protein folding and secretion. metwarebio.com A shift to a more reducing environment can lead to the cleavage of the disulfide bond in [this compound], converting the dimer back to two independent, flexible glycyl-cysteine monomers. This represents a major conformational transition from a constrained dimeric state to a disordered monomeric state.

pH: The formation of a disulfide bond is a pH-dependent oxidation process. acs.org The reaction proceeds through a thiolate anion (R-S⁻), which is the reactive species that attacks another thiol group. creative-proteomics.comacs.org The concentration of this anion is dependent on the pKa of the cysteine thiol group, which is typically around 8.3 but can vary within a protein's microenvironment. creative-proteomics.com Consequently, disulfide bond formation is slow at acidic pH and occurs more rapidly at alkaline pH values where a higher fraction of cysteine residues exists in the reactive thiolate form. acs.org Changes in pH can therefore modulate the equilibrium between the dimeric and monomeric forms of glycyl-cysteine.

These environmental cues can trigger conformational changes that may be linked to biological function, allowing a peptide or protein to switch between different states. monash.edumonash.edu

Disulfide bonds are not merely passive stabilizers; they can actively nucleate the formation of specific secondary structures, most notably β-sheets and β-hairpins. acs.orgnih.gov Research has shown that the presence of a disulfide bond can be sufficient to induce the association of unstructured peptide strands into a stable antiparallel β-sheet structure. nih.govnih.gov

The strategic placement of the disulfide bond is critical to its effect on secondary structure:

Stabilizing Placement: When a disulfide bond links cysteine residues at non-hydrogen-bonded positions across two antiparallel strands, it provides significant stabilization to the β-sheet or β-hairpin structure. acs.org In this orientation, the covalent link acts as a template, forcing the peptide backbones into the correct alignment for forming the characteristic inter-strand hydrogen bonds of a β-sheet. Studies have demonstrated that a single, well-placed disulfide bond can be more effective at nucleating a β-sheet than some of the best-designed peptide turn sequences. nih.gov

Destabilizing Placement: Conversely, if the disulfide bond connects two residues that would normally face each other in a hydrogen-bonded pair within a β-sheet, the effect can be minimal or even destabilizing. acs.org

For the [this compound] dimer, the interchain disulfide bond has the potential to promote the formation of a simple, two-stranded antiparallel β-sheet. The covalent linkage would pre-organize the two glycyl-cysteine strands, facilitating the formation of hydrogen bonds between the backbone amide groups.

The process of disulfide bond formation in peptides with multiple cysteine residues can be complex, potentially leading to the formation of topological isomers, or "topoisomers." These are molecules that have the same sequence and the same disulfide bond connectivity but differ in their three-dimensional fold. nih.gov This phenomenon can arise from the different ways the peptide chain can be threaded or arranged before the disulfide bonds are locked into place.

Even in a simple dimer like [this compound], topological isomerism is a theoretical possibility depending on how the two chains are oriented relative to each other as the disulfide bond forms. These distinct folded structures can be highly stable and may not interconvert without breaking and reforming the disulfide bond. nih.gov The formation of such isomers can be influenced by folding conditions and can lead to products with different structural and functional properties. nih.gov

The thermodynamic stability of a peptide is a measure of the free energy difference (ΔG) between its folded and unfolded states. While peptide bond formation is thermodynamically unfavorable and requires energy input (e.g., from ATP hydrolysis in the cell), the resulting folded structure is stabilized by the sum of its covalent and non-covalent interactions. reddit.comreddit.com Different topological isomers will have distinct thermodynamic stabilities. The relative stability of these isomers is determined by the specific arrangement of atoms and the resulting network of intramolecular interactions. A process known as disulfide shuffling or rearrangement, where a thiolate group attacks an existing disulfide bond, can allow for the conversion between different disulfide-bonded forms, eventually leading to the thermodynamically most stable isomer. acs.orgacs.org

| Feature | Description | Thermodynamic Implication |

| Covalent Linkage | Disulfide bond restricts chain movement. | Reduces the entropy of the unfolded state, making the folded state more favorable. |

| Topological Isomers | Same disulfide connectivity, different 3D fold. | Each isomer has a unique free energy and thermodynamic stability. |

| Isomer Interconversion | Requires breaking and reforming the disulfide bond. | High activation energy barrier between isomers, making them kinetically trapped. |

| Thermodynamic Control | Disulfide shuffling can lead to the most stable isomer. | The final population of isomers can reflect their relative thermodynamic stabilities under specific conditions. |

Molecular Dynamics Simulations in Exploring Disulfide Peptide Flexibility

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov This method has been widely applied to investigate the conformational dynamics, flexibility, and stability of peptides and proteins, including those containing disulfide bonds. nih.govnih.gov

In an MD simulation of [this compound], the system is first described by a set of initial coordinates for all atoms. A force field, which is a set of parameters describing the potential energy of the system, is used to calculate the forces acting on each atom. These forces arise from both bonded interactions (bond stretching, angle bending) and non-bonded interactions (van der Waals forces, electrostatic interactions). Newton's equations of motion are then solved numerically to simulate the movement of the atoms over a series of small time steps, generating a trajectory that describes how the peptide's conformation evolves. nih.govnih.gov

MD simulations can provide detailed insights into:

Conformational Landscape: By simulating the dimer for an extended period, it is possible to explore the range of accessible conformations and identify the most stable or frequently visited states.

Flexibility: The simulations can quantify the flexibility of different parts of the peptide by calculating metrics like the root-mean-square fluctuation (RMSF) of atomic positions. nih.gov This can reveal how the disulfide bond restricts the motion of the cysteine residues while the glycine (B1666218) residue and termini may retain more flexibility.

Effect of Environment: Simulations can be run under different conditions (e.g., varying temperature or pH) to observe how these environmental cues affect the dimer's dynamics and conformational preferences. rsc.org

Contributions of Intramolecular Interactions to Dimer Stability

These interactions include:

Hydrogen Bonds: Formed between backbone amide protons and carbonyl oxygens, as well as involving the terminal amino and carboxyl groups. physicsandmathstutor.com

Van der Waals Interactions: Weak, short-range attractions between non-polar parts of the molecules.

Electrostatic Interactions: Attractive or repulsive forces between charged groups, such as the terminal NH3+ and COO- groups.

The table below summarizes the key interactions contributing to the stability of the dimer.

| Interaction Type | Description | Relative Strength | Role in Dimer Stability |

| Disulfide Bond | Covalent S-S linkage between the two cysteine residues. | Strong (~250 kJ/mol) | Primary covalent stabilization; restricts conformational entropy of the unfolded state. nih.govcreative-proteomics.com |

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom covalently bonded to an electronegative atom (N, O) and another nearby electronegative atom. | Weak to Moderate (5-30 kJ/mol) | Key for defining secondary structure (e.g., β-sheets) and stabilizing the specific folded conformation. physicsandmathstutor.com |

| Van der Waals Forces | Weak, transient attractions due to temporary dipoles in nonpolar regions. | Weak (<5 kJ/mol) | Contribute to the overall packing and compactness of the structure. |

| Electrostatic Interactions | Attraction/repulsion between charged groups (e.g., terminal NH3+ and COO-). | Moderate | Can form salt bridges that stabilize the tertiary/quaternary structure. |

Hydrogen bonds are arguably the most important non-covalent interactions for defining the structure of peptides. physicsandmathstutor.com In the [this compound] dimer, several groups are capable of participating in hydrogen bonding: the amino terminus (-NH3+), the carboxyl terminus (-COO-), and the two peptide backbone units (-CO-NH-).

The formation of an interchain hydrogen bonding network is crucial for stabilizing a specific dimeric conformation, such as an antiparallel β-sheet. In such a structure, hydrogen bonds would form between the carbonyl oxygen of the glycine residue on one chain and the amide proton of the glycine residue on the opposing chain. Additional hydrogen bonds could potentially form between the terminal groups, further stabilizing the dimer.

The strength and geometry of these hydrogen bonds are critical. They are highly directional and require specific distances and angles between the donor, the hydrogen, and the acceptor atoms. acs.org The covalent constraint imposed by the disulfide bond can pre-organize the peptide backbones into an orientation that favors the formation of a stable and cooperative hydrogen bond network, illustrating the crucial interplay between covalent and non-covalent forces in determining peptide structure and stability. nih.gov

Redox Chemistry and Biochemical Roles of the Glycyl Cysteine Disulfide Dimer H Gly Cys Oh 2

Thiol-Disulfide Interconversion Mechanisms

The transformation between the reduced thiol form (H-Gly-Cys-OH) and the oxidized disulfide form [(H-Gly-Cys-OH)2] is a cornerstone of its biochemical function. This redox reaction involves the loss or gain of electrons and protons, fundamentally altering the molecule's structure and reactivity. libretexts.orglibretexts.org

The formation of the glycyl-cysteine disulfide dimer is an oxidative process where two individual Gly-Cys molecules are linked. This reaction involves the removal of a hydrogen atom from the sulfhydryl (thiol) group of each cysteine residue, followed by the formation of a covalent sulfur-sulfur (S-S) bond. libretexts.orglibretexts.org

Several mechanisms can drive this oxidation:

Reaction with Oxidizing Agents: Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are potent oxidizing agents within the cellular environment. libretexts.org The reaction of a thiol with H₂O₂ can proceed through a sulfenic acid (R-SOH) intermediate. upf.edunih.govacs.org This highly reactive species can then readily react with a second thiol molecule to form a stable disulfide bond and a water molecule. upf.eduacs.org

Metal-Catalyzed Oxidation: Transition metal ions, particularly copper (Cu²⁺), can catalyze the auto-oxidation of thiols. researchgate.net These ions facilitate electron transfer, promoting the formation of intermolecular disulfide bridges between peptides. researchgate.net

Enzymatic Oxidation: In specific biological compartments like the endoplasmic reticulum, the formation of disulfide bonds is a highly regulated, enzyme-catalyzed process. Enzymes from the protein disulfide isomerase (PDI) family, for instance, facilitate the correct pairing and formation of disulfide bonds in newly synthesized proteins. creative-proteomics.comunibs.it While primarily studied in the context of proteins, these enzymatic systems highlight the biological machinery dedicated to catalyzing thiol oxidation.

The primary reactive species in these pathways is often the deprotonated form of the thiol, the thiolate anion (R-S⁻), which is a more potent nucleophile than its protonated counterpart. unibs.itfrontiersin.orgresearchgate.net

Table 1: Overview of Oxidation Pathways

| Pathway | Key Reactants/Catalysts | Intermediate Species | Description |

| ROS-Mediated Oxidation | Hydrogen Peroxide (H₂O₂), Superoxide | Sulfenic Acid (R-SOH) | A common pathway where cellular oxidants directly react with thiols, leading to the formation of a disulfide bond. upf.eduacs.org |

| Metal-Catalyzed Oxidation | Copper (Cu²⁺), Iron (Fe³⁺) | Metal-Thiol Complex | Transition metals facilitate electron transfer from thiols, promoting the formation of disulfide linkages. researchgate.net |

| Enzymatic Oxidation | Protein Disulfide Isomerases (PDI), Ero1 | Enzyme-Substrate Complex | Highly regulated process, primarily for protein folding, where enzymes catalyze the transfer of oxidizing equivalents to thiols. creative-proteomics.comnih.gov |

The cleavage of the disulfide bond in [this compound] regenerates two molecules of the reduced monomer, H-Gly-Cys-OH. This reduction is critical for maintaining a pool of active thiols within the cell.

Thiol-Disulfide Exchange: This is the predominant mechanism for disulfide reduction in biological systems. libretexts.orgnih.gov It involves the nucleophilic attack of a reduced thiol on one of the sulfur atoms of the disulfide bond. This results in the formation of a new disulfide and a new reduced thiol. libretexts.orgnih.gov In the cellular context, this is often carried out by highly abundant reducing agents like glutathione (B108866).

Enzymatic Reduction: The cell employs sophisticated enzymatic systems to catalyze disulfide reduction, ensuring specificity and efficiency. The two major systems are:

The Glutathione System: Reduced glutathione (GSH) can directly reduce disulfide bonds in a disulfide exchange reaction, producing oxidized glutathione (GSSG). libretexts.orglibretexts.org The enzyme glutaredoxin (Grx) specifically catalyzes GSH-dependent reduction of protein-glutathione mixed disulfides and other disulfides. nih.govmdpi.com

The Thioredoxin System: This system consists of thioredoxin (Trx) and thioredoxin reductase (TrxR). umich.edu TrxR uses electrons from NADPH to reduce Trx. The reduced Trx then directly reduces target disulfide bonds in proteins and potentially small molecules via thiol-disulfide exchange. nih.govplos.org

Chemical Reductants: In laboratory settings, disulfide bonds are commonly cleaved using an excess of strong reducing agents like dithiothreitol (B142953) (DTT), β-mercaptoethanol (β-ME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). libretexts.orgcreative-proteomics.comsigmaaldrich.com

Participation in Cellular Redox Homeostasis

Cellular redox homeostasis is the dynamic balance between oxidizing and reducing processes, which is essential for normal cell function. The Gly-Cys disulfide dimer is a participant in this network, primarily through its connection to the major cellular redox buffers.

The function of the [this compound] / H-Gly-Cys-OH redox couple is best understood by comparing it to the two master redox regulatory systems in the cell.

Glutathione System: Glutathione (γ-glutamyl-cysteinyl-glycine) is the most abundant low-molecular-weight thiol in most cells, with its ratio of reduced (GSH) to oxidized (GSSG) forms being a primary indicator of the cellular redox state. nih.govresearchgate.netmdpi.com The Gly-Cys dipeptide is a direct catabolite of GSH. The enzyme γ-glutamyl transpeptidase (GGT), often located on the cell surface, breaks down extracellular GSH into glutamate (B1630785) and cysteinyl-glycine (H-Cys-Gly-OH). mdpi.comresearchgate.net This cysteinyl-glycine can then be either used by the cell or oxidized to form the [this compound] dimer. chemicalbook.com Therefore, the Gly-Cys redox couple acts as a satellite system and a direct reflection of glutathione metabolism.

Table 2: Comparison of Major Cellular Redox Systems

| Feature | Glutathione System (GSH/GSSG) | Thioredoxin System (Trx/TrxR) | Glycyl-Cysteine System |

| Primary Molecule | γ-glutamyl-cysteinyl-glycine | Thioredoxin (protein) | Glycyl-cysteine |

| Primary Function | Major cellular redox buffer, detoxification. nih.govmdpi.com | Catalytic reduction of specific protein disulfides. umich.eduplos.org | Component of the non-protein thiol pool, reflects GSH metabolism. chemicalbook.com |

| Regenerating Enzyme | Glutathione Reductase (GR) | Thioredoxin Reductase (TrxR) | Likely reduced by both GR (via GSH) and TrxR systems. nih.govumich.edu |

| Electron Source | NADPH | NADPH | NADPH (indirectly) |

The intracellular environment of a healthy cell is maintained in a highly reducing state, characterized by a high concentration of free thiols, primarily GSH. libretexts.orglibretexts.org This state is crucial for preventing unwanted oxidation of proteins and other biomolecules.

Interactions with Biological Macromolecules and Enzymes

The biological effects of the Gly-Cys dimer are mediated through its interactions with various cellular components, particularly enzymes involved in redox cycling.

γ-Glutamyl Transpeptidase (GGT): This is the key enzyme responsible for producing the monomeric precursor, H-Gly-Cys-OH, from glutathione. mdpi.comresearchgate.net GGT is a cell-surface enzyme that catabolizes extracellular GSH, releasing the Gly-Cys dipeptide. mdpi.com This action directly links the Gly-Cys pool to the extracellular processing of glutathione.

Glutaredoxins (Grx) and Thioredoxins (Trx): These are the primary enzyme systems expected to interact with and reduce the [this compound] dimer. nih.govumich.edu Glutaredoxins, in particular, are specialized for catalyzing the reduction of disulfides using glutathione as the electron donor. nih.govmdpi.com The reduction of the Gly-Cys dimer by these enzymes would regenerate the active thiol monomer, thus replenishing the local pool of reducing equivalents.

Interaction with Proteins: The reactive thiol group of the H-Gly-Cys-OH monomer has the potential to form mixed disulfides with cysteine residues on proteins. This process, analogous to the well-studied S-glutathionylation, is a form of post-translational modification that can alter a protein's function in response to redox signals. hmdb.cad-nb.info The formation of such a mixed disulfide would be a direct interaction between the Gly-Cys moiety and a macromolecule, potentially regulating its activity.

Substrate or Cofactor in Oxidoreductase Reactions

The disulfide bond in [this compound] is susceptible to enzymatic cleavage and formation, positioning the molecule as a substrate in reactions catalyzed by oxidoreductases. These enzymes facilitate the transfer of electrons, and in this context, they modulate the equilibrium between the oxidized disulfide form, [this compound], and its reduced thiol form, H-Gly-Cys-OH.

Notably, sulfhydryl oxidases are a class of enzymes that can catalyze the oxidation of cysteine-containing substrates to their corresponding disulfides. nih.gov Research on bovine kidney sulfhydryl oxidase has demonstrated its ability to directly oxidize glycylglycyl-L-cysteine to its disulfide form. nih.gov This suggests that similar enzymatic activity could act on the closely related H-Gly-Cys-OH to form the [this compound] dimer. The reaction involves the removal of two electrons and two protons from the thiol groups of two H-Gly-Cys-OH molecules.

Conversely, disulfide reductases can catalyze the reverse reaction, reducing the disulfide bond back to two thiol groups. This process is crucial in cellular environments for maintaining a reducing atmosphere and for regulating the function of proteins and peptides whose activity is controlled by the redox state of their cysteine residues. frontiersin.org Enzymes like thioredoxin and glutaredoxin are key players in cellular disulfide reduction. frontiersin.org

The role of such peptides extends to serving as model compounds in biochemical research to elucidate the mechanisms of protein folding, stability, and enzyme catalysis. lookchem.com The ability of the cysteine component to participate in redox reactions is a key aspect of these studies. lookchem.com

Potential for Glycyl Radical Enzyme-Related Chemistry

Glycyl radical enzymes (GREs) are a superfamily of enzymes that utilize a glycyl radical, generated post-translationally, to catalyze a wide range of difficult biochemical reactions. acs.orgacs.org A common feature of many GREs is the involvement of a cysteine residue in the catalytic cycle. nih.govmdpi.com The reaction mechanism often involves the transfer of a hydrogen atom from a conserved cysteine residue to the glycyl radical, generating a more reactive thiyl radical. acs.org This thiyl radical then initiates the substrate conversion. acs.org

While direct evidence for [this compound] involvement in GRE chemistry is not established, the fundamental components of the molecule are relevant to the proposed mechanisms. The interplay between a glycine (B1666218) residue and a cysteine residue is central to the function of these enzymes. mdpi.com For instance, in pyruvate (B1213749) formate-lyase, a well-studied GRE, two cysteine residues are essential for catalysis, and the formation of a cysteine-based disulfide radical has been proposed as part of its inactivation mechanism. nih.gov This highlights the potential for the glycyl-cysteine motif to participate in radical-mediated chemistry. The stability and reactivity of the glycyl radical are influenced by the surrounding protein environment, including nearby cysteine residues. acs.org

The reversible hydrogen atom transfer between the glycyl radical and the cysteine thiol is a key equilibrium in GREs. mdpi.com This process underscores the intimate chemical relationship between glycine and cysteine in a radical context, suggesting that small peptides like Gly-Cys and its disulfide dimer could serve as simplified models for studying these complex enzymatic reactions.

Susceptibility to Enzymatic Degradation by Peptidases

The peptide bonds within [this compound] are susceptible to hydrolysis by peptidases, enzymes that break down proteins and peptides. The specific cleavage of the glycyl-cysteine linkage would release glycine and cysteine (or cystine, the disulfide-linked dimer of cysteine).

In the context of glutathione metabolism, the dipeptide Cys-Gly is a known intermediate. chemicalbook.com The enzyme γ-glutamyl transpeptidase produces cysteinylglycine, which can be further broken down. chemicalbook.com Specific Cys-Gly peptidases have been identified that cleave this dipeptide into its constituent amino acids. nih.govresearchgate.net For example, the DUG1 gene product in Saccharomyces cerevisiae has been identified as a novel Cys-Gly dipeptidase. nih.gov The human homolog, CNDP2, also exhibits high substrate specificity and affinity for Cys-Gly. nih.gov

The stability of peptides containing disulfide bonds can be influenced by their conformation. For instance, a cyclic pentapeptide containing a Cys-Gly-Phe-Cys-Gly sequence showed that degradation at the disulfide bond was more prevalent at neutral and basic pH, while peptide bond hydrolysis occurred at acidic pH. nih.gov This indicates that the integrity of the [this compound] molecule in a biological system would be dependent on the local pH and the presence of specific peptidases. The degradation of disulfide-containing peptides can lead to a loss of structural stability and biological activity. nih.gov

Modulation of Peptide Self-Assembly through Redox Changes

The reversible nature of the disulfide bond in [this compound] makes it a powerful tool for controlling the self-assembly of peptides into larger, ordered structures. The transition between the reduced thiol state (H-Gly-Cys-OH) and the oxidized disulfide state ([this compound]) can be triggered by changes in the redox environment, leading to the assembly or disassembly of supramolecular structures. rsc.org

Stimuli-Responsive Assembly and Disassembly of Disulfide Peptides

Redox-responsive peptides are a class of molecules designed to undergo reversible self-assembly in response to oxidative or reductive signals. rsc.org The formation and cleavage of disulfide bonds are a primary mechanism for achieving this control. rsc.org

In a reducing environment, such as that found inside cells with high concentrations of glutathione (GSH), disulfide bonds are cleaved, leading to the disassembly of structures held together by these covalent links. nih.gov Conversely, in an oxidizing environment, the formation of intermolecular disulfide bonds can drive the assembly of peptides into various nanostructures, such as nanofibers, nanospheres, or hydrogels. mdpi.com

For example, studies on a Cys-containing tripeptide, Phe-Phe-Cys, demonstrated that under oxidative conditions, the disulfide-bound dimer formed and self-assembled into nanofibrils. mdpi.com This process was reversible upon the addition of a reducing agent. mdpi.com Similarly, other research has shown that the reduction of a disulfide-cyclized peptide can trigger its linearization and subsequent self-assembly into a hydrogel. researchgate.netmdpi.com This demonstrates that conformational constraints imposed by a disulfide bond can prevent self-assembly, and the removal of this constraint via a reductive trigger initiates the process. researchgate.netmdpi.com The ability to control peptide self-assembly through redox changes has significant potential for applications in drug delivery and biomaterials. nih.gov

Supramolecular Architectures Directed by Disulfide Bonds

Disulfide bonds play a crucial role in defining the three-dimensional structure and stability of many proteins and peptides. springernature.comfrontiersin.org This principle can be harnessed to direct the formation of specific supramolecular architectures from smaller peptide building blocks. The formation of intermolecular disulfide bonds can act as a covalent cross-link, stabilizing self-assembled structures and influencing their morphology. rsc.org

Computational Approaches in the Study of the Glycyl Cysteine Disulfide Dimer H Gly Cys Oh 2

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation offer a powerful lens through which to examine the behavior of [(H-Gly-Cys-OH)2]. These methods allow for the exploration of the molecule's conformational landscape and energetic properties, which are dictated in large part by the disulfide bridge.

Force Field Parameterization for Disulfide Bonds

At the heart of molecular mechanics and dynamics simulations lies the force field, a set of mathematical functions and parameters that describe the potential energy of a system of atoms. Accurate parameterization of the disulfide bond (Cys-S-S-Cys) is critical for realistic simulations. Major biomolecular force fields like AMBER, CHARMM, and GROMOS have specific parameters for the cystine residue. usf.edu

In the AMBER force field, for instance, cysteines involved in disulfide bridges are assigned a special residue name, often "CYX," to distinguish them from free cysteines ("CYS"). ambermd.orgambermd.org The parameters for CYX include terms for bond stretching (S-S), angle bending (C-S-S), and, most importantly, the dihedral angle around the S-S bond (C-S-S-C). nih.gov The development of these parameters involves fitting to high-level quantum mechanical calculations and experimental data to reproduce known structural and energetic properties. nih.govnih.gov For example, a harmonic potential is often used to describe the energy of bond distortion, and specific energy values are assigned to the formation of the disulfide bond itself. oup.com

A recent effort to develop robust AMBER parameters for S-glutathionylated cysteines, which involves a disulfide bond, highlights the meticulous process required. nih.gov This involved calculating RESP charges and assigning atom types from the ff14SB force field, demonstrating that often the necessary parameters are available within existing force fields but require careful validation. nih.govbiorxiv.org

| Parameter | Description | Typical AMBER Value | Typical CHARMM Value |

|---|---|---|---|

| S-S Bond Stretch (kb) | Force constant for the S-S bond length. | ~225 kcal/mol/Ų | ~210 kcal/mol/Ų |

| S-S Bond Length (b0) | Equilibrium distance of the S-S bond. | ~2.04 Å | ~2.03 Å |

| C-S-S Angle Bend (kθ) | Force constant for the C-S-S angle. | ~75 kcal/mol/rad² | ~60 kcal/mol/rad² |

| C-S-S Angle (θ0) | Equilibrium C-S-S bond angle. | ~104.0° | ~104.0° |

| C-S-S-C Dihedral (Vn) | Torsional potential energy for rotation around the S-S bond. | Multi-term function | Multi-term function |

Conformational Sampling via Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing a detailed picture of their conformational flexibility. For [this compound], MD simulations can reveal how the peptide backbone and side chains move in relation to the relatively rigid disulfide bond. These simulations have been extensively used to study disulfide-rich peptides, providing insights into their folding and stability. acs.orguq.edu.au

The process involves solving Newton's equations of motion for the system, allowing the molecule to explore different conformations in a simulated aqueous environment. uq.edu.au Studies on small cyclic peptides containing cystine have shown that the disulfide bond significantly constrains the available conformational space. nih.gov The flexibility that does exist, particularly in the Cα-Cα separation, is crucial for how disulfide bridges adapt to the surrounding peptide chains in larger proteins. researchgate.net MD simulations can also be used to model the process of oxidative folding, where disulfide bonds form, by employing specialized protocols. nih.gov For instance, a simple empirical protocol has been developed that allows for the formation of disulfide bonds during an MD simulation without perturbing the system's dynamics, enabling the study of folding pathways under kinetic control. nih.gov

Quantum Mechanical (QM) and Hybrid QM/MM Calculations

While force fields are efficient for large systems and long simulations, they are based on classical mechanics and cannot describe electronic events like bond formation or breaking. For this, Quantum Mechanical (QM) methods are required. QM calculations, such as those based on Density Functional Theory (DFT), can provide highly accurate information about the electronic structure, bond energies, and reaction mechanisms of the disulfide bond. nih.govaip.org

Due to their computational expense, QM calculations are often limited to small model systems, like dimethyl disulfide or the [this compound] dimer itself. researchgate.netrsc.org To study the disulfide bond within a larger protein context, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed. acs.orgresearchgate.netnih.gov In a QM/MM approach, the chemically active region (e.g., the disulfide bond and its immediate vicinity) is treated with a high-level QM method, while the rest of the protein and solvent are treated with a more efficient MM force field. acs.orgresearchgate.net This allows for the study of processes like electron addition to a disulfide bond or the calculation of free energy profiles for disulfide reduction in a protein environment. nih.govacs.org Such studies have shown that the protein environment significantly affects the reaction through factors like polarizability and steric hindrance. nih.gov

In Silico Peptide Design and Optimization

The principles learned from studying simple systems like [this compound] inform the computational design and optimization of more complex disulfide-rich peptides, which are a promising class of therapeutics.

Prediction of Disulfide Connectivity Patterns

In peptides with more than two cysteine residues, multiple disulfide bonding patterns are possible. For a peptide with 2n cysteines, the number of possible connectivity patterns is (2n − 1)!!. oup.com Predicting the native, or most stable, disulfide connectivity from the amino acid sequence is a significant computational challenge. oup.comresearchgate.net

Various algorithms have been developed for this purpose, many of which use machine learning techniques like Support Vector Machines (SVMs) and neural networks. oup.comnih.govresearchgate.net These methods are trained on databases of proteins with known structures and disulfide connectivities. They often use a variety of sequence-based features as input, such as the evolutionary conservation of cysteine residues, the separation of cysteines in the sequence, and predicted secondary structure. nih.govresearchgate.net Some approaches use a two-level framework: first predicting the bonding state of each cysteine (whether it forms a disulfide bond or not), and then predicting the specific pairing pattern. nih.govoup.com Servers like Cyscon and DIpro are web-based tools that implement these algorithms for researchers. uci.edusjtu.edu.cn

| Algorithm Type | Key Features Used | Example Methods/Servers |

|---|---|---|

| Graph-Based | Assigns weights to potential Cys-Cys pairs and finds the maximum weight matching. | Edmond-Gabow algorithm nih.gov |

| Machine Learning (SVM) | Evolutionary profiles, sequence separation, solvent accessibility, physicochemical properties. oup.comnih.gov | DBCP, Tsai et al. (2005) nih.gov |

| Neural Networks | Evolutionary information, sequence separation, solvent accessibility. oup.com | DIpro, Cheng et al. (2006) oup.comuci.edu |

| Hybrid/Two-Level | Combines bonding state prediction with connectivity prediction. nih.govoup.com | Chen et al. nih.gov |

Structure Prediction Algorithms for Disulfide-Rich Peptides

Once the disulfide connectivity is known or predicted, it can be used as a powerful constraint to predict the three-dimensional structure of the peptide. Disulfide-rich peptides often adopt highly stable and well-defined structures, but their prediction can still be challenging. oup.comnih.gov

Template-based modeling (TBM) methods can be effective if a homologous peptide with a known structure exists. However, for disulfide-rich peptides, high sequence identity does not always guarantee high structural similarity, necessitating specialized approaches. oup.com The CRiSP (Cystine-Rich peptide Structure Prediction) method, for example, uses a custom template database of disulfide-bonded structures and a cystine-specific sequence alignment algorithm combined with machine learning. oup.comnih.gov

For ab initio (from scratch) structure prediction, algorithms like Rosetta are widely used. These methods can incorporate disulfide bond constraints to drastically reduce the conformational search space. oup.combakerlab.org Recent advancements, such as the use of artificial sequence coevolution in AlphaFold, have shown promise in improving the accuracy of structure prediction for these peptides by embedding the correct disulfide connectivity information directly into the prediction process. mlsb.io Another approach, PEP-FOLD, uses a coarse-grained force field and has been adapted to model peptides cyclized by disulfide bonds. oup.com These computational tools are crucial for designing hyperstable constrained peptides with novel functions. bakerlab.org

Docking and Interaction Studies with Macromolecular Targets

Computational docking and interaction studies are powerful tools for elucidating the binding mechanisms of small molecules with biological macromolecules. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific computational docking studies focused exclusively on the glycyl-cysteine disulfide dimer, [this compound]. While research exists on related peptides and the individual amino acid constituents, dedicated in silico investigations detailing the binding modes, affinities, and specific molecular interactions of this particular dimer with protein targets are not extensively documented in publicly available research.

This absence of specific data precludes the generation of detailed data tables of binding energies or specific interacting residues for [this compound] with a range of macromolecules. Nevertheless, based on the biochemical context of its constituent parts, Glycyl-L-Cysteine, we can infer potential macromolecular targets and hypothesize the nature of the interactions that would be explored in such computational studies.

Potential macromolecular targets for [this compound] could include enzymes involved in dipeptide and glutathione (B108866) metabolism. For instance, dipeptidases, such as renal dipeptidase (DPEP1), are known to hydrolyze dipeptides. Studies have indicated that cystinyl-bis-glycine is a substrate for dipeptidase, suggesting that the enzyme's active site could be a relevant target for docking simulations. tandfonline.com Another potential interacting protein is gamma-glutamyltransferase (GGT), an enzyme involved in the metabolism of glutathione, which can lead to the formation of cysteinyl-glycine mixed disulfides with proteins. nih.gov

A hypothetical docking study of [this compound] with a target like DPEP1 would typically involve the following computational steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of [this compound] would be generated and optimized to its lowest energy conformation. The crystal structure of the target protein (e.g., human DPEP1) would be obtained from a repository like the Protein Data Bank (PDB).

Molecular Docking Simulations: Using software such as AutoDock, Glide, or GOLD, the dimer would be docked into the active site of the enzyme. These programs would explore various possible binding poses and orientations of the ligand within the receptor's binding pocket.

Scoring and Analysis of Binding Poses: The different binding poses would be ranked based on a scoring function that estimates the binding free energy. The top-scoring poses would be analyzed to identify key molecular interactions.

The interactions stabilizing the complex would likely involve a network of hydrogen bonds, electrostatic interactions, and van der Waals forces. The glycine (B1666218) and cysteine residues of the dimer offer several functional groups capable of forming these interactions:

The free amino and carboxyl groups could form salt bridges and hydrogen bonds with charged and polar residues in the active site.

The peptide backbone's amide groups can also participate in hydrogen bonding.

The disulfide bond itself, while generally considered non-polar, could engage in hydrophobic interactions.

While concrete data from dedicated studies on [this compound] is not available, the principles of molecular docking suggest that such studies would be valuable in predicting its biological interactions and guiding further experimental research. The insights gained could help in understanding its metabolic fate and its potential role in physiological or pathological processes.

Advanced Research Avenues and Future Directions for H Gly Cys Oh 2 Studies

Development of Advanced Synthetic Strategies for Complex Disulfide Peptides

The synthesis of peptides containing disulfide bonds, particularly those with multiple cysteines, presents a significant chemical challenge due to the potential for incorrect disulfide pairing. frontiersin.org The development of robust and efficient synthetic strategies is paramount for accessing complex disulfide-containing peptides for research and therapeutic applications.

Solid-Phase Peptide Synthesis (SPPS) has become a cornerstone in peptide synthesis, allowing for the efficient production of peptides in both research and large-scale settings. frontiersin.org The use of a resin support simplifies the purification process at each step of amino acid addition. frontiersin.org For the synthesis of complex disulfide peptides, the choice of protecting groups for the cysteine thiol side chains is critical. Orthogonal protecting groups, which can be removed under different specific conditions, are employed to control the formation of disulfide bonds in a regioselective manner. biotage.comresearchgate.net

Recent advancements focus on one-pot strategies to form multiple disulfide bonds with high efficiency and yield. researchgate.netnih.gov These methods often utilize specific chemical reagents and conditions to direct the formation of the correct disulfide bridges, minimizing the formation of undesired isomers. nih.gov For instance, a combination of a small molecule, ultraviolet light, and a palladium catalyst has been shown to enable the ultrafast and high-yielding formation of two and three disulfide bonds in various peptides. nih.gov Another approach involves a disulfide-driven cyclic peptide synthesis (DdCPS) strategy, although this can require numerous solid-phase reaction steps. rsc.org

The order in which multiple disulfide bonds are formed can also significantly impact the success of the synthesis, as the formation of one bond can influence the conformational landscape and the accessibility of other cysteine residues for subsequent oxidation. biotage.com

| Oxidative Folding | The linear peptide is subjected to oxidizing conditions, allowing the disulfide bonds to form based on the thermodynamic stability of the final folded structure. nih.gov | Mimics the natural protein folding process. | Can lead to a mixture of disulfide isomers, especially for peptides with many cysteines. frontiersin.orgnih.gov |

Integration of (H-Gly-Cys-OH)2 in Novel Biomaterial Design Concepts (e.g., self-assembling systems)

The inherent ability of the disulfide bond to be reversibly formed and broken under specific redox conditions makes it a powerful tool for the design of dynamic and responsive biomaterials. mdpi.comnih.gov this compound and other simple disulfide-containing peptides serve as valuable building blocks for creating such materials.

Self-assembling peptide systems are a major focus of this research. Peptides can be designed to self-assemble into well-defined nanostructures, such as nanofibers, nanospheres, and hydrogels, through non-covalent interactions. mdpi.comacs.orgbiorxiv.org The incorporation of cysteine residues allows for the covalent capture and stabilization of these assemblies through the formation of intermolecular disulfide bonds upon oxidation. pnas.org This crosslinking enhances the mechanical properties and stability of the resulting biomaterial. mdpi.compnas.org

For example, peptide amphiphiles containing cysteine residues can self-assemble into nanofibers, which can then be covalently crosslinked through disulfide bond formation to create robust hydrogels. pnas.org The redox-responsive nature of the disulfide bond allows for the degradation of these hydrogels in a reducing environment, making them suitable for applications such as controlled drug delivery. nih.gov

The specific sequence and structure of the peptide can influence the morphology of the self-assembled structures. Even a simple tripeptide system has demonstrated the ability to switch between nanospheres and nanofibers depending on the oxidative state of the cysteine residues. mdpi.com The introduction of disulfide bonds can also induce conformational changes in peptides, such as the formation of β-hairpin structures, which can then drive self-assembly into hydrogels. nih.gov

In the context of collagen-mimetic biomaterials, disulfide bridges have been used to stabilize the triple-helical structure. nih.govacs.org Computational screening has identified that a disulfide bridge between a homocysteine and a cysteine residue can confer greater stability than the more common cysteine-cysteine bridge. nih.govacs.org

Table 2: Examples of Disulfide-Mediated Self-Assembling Biomaterials

| Peptide System | Assembled Structure | Stimulus for Assembly/Disassembly | Potential Application | Reference |

|---|---|---|---|---|

| Peptide Amphiphiles with Cysteine | Nanofibers, Hydrogels | pH, Oxidation/Reduction | Drug Delivery, Tissue Engineering | pnas.org |

| Thiol-rich Peptides | β-hairpin, Hydrogel | Oxidation/Reduction | Cell-compatible materials | nih.gov |

| Cysteine-containing Tripeptides | Nanospheres, Nanofibrils | Oxidation/Reduction | Nanomorphological switching | mdpi.com |

| Collagen-Mimetic Peptides | Triple-helices | Disulfide bond formation | Collagen-like biomaterials | nih.govacs.org |

Exploring the Mechanistic Roles of this compound in Enzyme Catalysis

Disulfide bonds and the thiol groups of cysteine residues play crucial roles in the catalytic mechanisms of many enzymes. While this compound itself is not an enzyme, studying its chemical properties can provide insights into the fundamental roles of cysteine and disulfide bonds in catalysis.

Cysteine residues are often found in the active sites of enzymes, where they can act as potent nucleophiles in their thiolate form. mdpi.com In a class of enzymes known as cysteine proteases, a catalytic triad (B1167595) often exists, typically composed of cysteine, histidine, and another acidic residue like aspartate. mdpi.comwikipedia.org The histidine acts as a general base, abstracting a proton from the cysteine's thiol group to increase its nucleophilicity. wikipedia.org This activated cysteine then attacks the substrate. wikipedia.org The study of the reactivity of the cysteine in this compound can help to model and understand these fundamental catalytic steps.

Disulfide bonds can also play a direct role in catalysis, particularly in redox-active enzymes like thioredoxin reductase. researchgate.net In these enzymes, the reversible formation and cleavage of a disulfide bond is central to their function of catalyzing thiol/disulfide exchange reactions. researchgate.net The redox potential of the disulfide bond in this compound can be studied as a simple model for the redox-active disulfide bonds found in these complex enzymes.

Furthermore, the formation of a disulfide bond can induce conformational changes in an enzyme, which can be a mechanism for regulating its activity. The stability and geometry of the disulfide bridge in this compound can be investigated to understand how this covalent linkage can constrain the conformational freedom of a peptide backbone, a principle that applies to the regulation of enzyme structure and function.

In some cases, a catalytic dyad of two cysteines is utilized, forming a disulfide bond during the catalytic cycle. researchgate.net The study of the formation and cleavage of the disulfide bond in this compound under various conditions can provide a simplified chemical model for the processes occurring in the active sites of such enzymes.

Innovations in Computational Prediction and Design for Disulfide Peptide Systems

Computational methods are becoming increasingly powerful tools for predicting the structure and function of peptides and for designing novel peptide-based molecules. For disulfide-containing peptides, computational approaches are being developed to address the challenge of predicting the correct disulfide connectivity and to design peptides with desired structures and stabilities.